molecular formula C11H12N2O6 B2645472 4-Tert-butyl-3,5-dinitrobenzoic acid CAS No. 67688-82-8

4-Tert-butyl-3,5-dinitrobenzoic acid

Cat. No.: B2645472
CAS No.: 67688-82-8
M. Wt: 268.225
InChI Key: WHTXLZQPQJAELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-3,5-dinitrobenzoic acid: is an organic compound belonging to the class of dinitrobenzoic acids. It is characterized by the presence of a tert-butyl group and two nitro groups attached to a benzoic acid core. This compound is widely used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-3,5-dinitrobenzoic acid typically involves the nitration of 4-tert-butylbenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzoic acid ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-tert-butyl-3,5-diaminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

4-Tert-butyl-3,5-dinitrobenzoic acid is utilized in several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-3,5-dinitrobenzoic acid involves its interaction with various molecular targets. The nitro groups play a crucial role in its biological activity, often participating in redox reactions that can disrupt cellular processes. The compound’s ability to undergo nucleophilic aromatic substitution also allows it to interact with biological macromolecules, potentially leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-3,5-dinitrobenzoic acid is unique due to the presence of both the tert-butyl group and two nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-tert-butyl-3,5-dinitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-11(2,3)9-7(12(16)17)4-6(10(14)15)5-8(9)13(18)19/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTXLZQPQJAELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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